Sezolamide Hydrochloride

Description

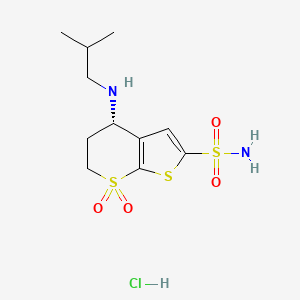

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

119271-78-2 |

|---|---|

Molecular Formula |

C11H19ClN2O4S3 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H/t9-;/m0./s1 |

InChI Key |

VYZDSLFBCSLIEA-FVGYRXGTSA-N |

Isomeric SMILES |

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |

Appearance |

Solid powder |

Other CAS No. |

119271-78-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Sezolamide Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sezolamide hydrochloride, a topical carbonic anhydrase inhibitor developed for the management of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma. This document details the molecular interactions, physiological effects, and key experimental findings related to sezolamide and its racemic parent compound, MK-927.

Core Mechanism: Inhibition of Carbonic Anhydrase

This compound's primary mechanism of action is the potent and reversible inhibition of carbonic anhydrase (CA), a zinc-containing metalloenzyme.[1] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions.[1] In the eye, this enzymatic activity within the ciliary processes is crucial for the secretion of aqueous humor.[1]

By inhibiting carbonic anhydrase, particularly the isoenzyme CA-II which is abundant in the ciliary epithelium, sezolamide reduces the formation of bicarbonate ions.[2] This, in turn, is believed to decrease fluid transport and consequently suppress the rate of aqueous humor production.[1] The reduction in aqueous humor inflow leads to a decrease in intraocular pressure, a key therapeutic goal in the management of glaucoma.

Signaling Pathway of Carbonic Anhydrase Inhibition in Aqueous Humor Secretion

Caption: Inhibition of carbonic anhydrase by sezolamide disrupts aqueous humor production.

Quantitative Analysis of Inhibitory Activity and Efficacy

The therapeutic effect of sezolamide is rooted in its high affinity for carbonic anhydrase. This compound is the pharmacologically active S-enantiomer of the racemic compound MK-927.

Carbonic Anhydrase Inhibition

| Compound | Parameter | Value (nM) | Target |

| MK-927 | Ki | 2 - 7 | Carbonic Anhydrase |

| (Rac)-Sezolamide (MK-927 free base) | Ki | 12.0 | Carbonic Anhydrase |

Data sourced from preclinical studies.[3][4]

Clinical Efficacy in Intraocular Pressure Reduction

Clinical trials have demonstrated the efficacy of topically administered this compound in lowering IOP in patients with primary open-angle glaucoma or ocular hypertension.

| Compound & Concentration | Dosing Regimen | Peak IOP Reduction (%) | Peak Mean IOP Change (mmHg) | Baseline IOP (mmHg) |

| 1.8% Sezolamide HCl | Twice Daily | -19.4 | Not Reported | > 24 |

| 2% MK-927 | Twice Daily | -19.2 | Not Reported | > 24 |

| 2% MK-927 | Single Dose | -26.7 | -7.7 | 27.8 |

Data from a comparative clinical trial and a single-dose study.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of carbonic anhydrase inhibitors like sezolamide.

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of a compound against carbonic anhydrase is a colorimetric assay measuring the esterase activity of the enzyme.

Principle: The assay utilizes the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400-405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Purified human carbonic anhydrase isoenzymes (e.g., hCA-I, hCA-II, hCA-IV)

-

p-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add varying concentrations of the test compound to the wells.

-

Add a fixed concentration of the carbonic anhydrase enzyme to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPA substrate to each well.

-

Immediately measure the absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Ki values can be subsequently calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Measurement of Aqueous Humor Flow by Fluorophotometry

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow in vivo.

Principle: A fluorescent dye (e.g., sodium fluorescein) is introduced into the anterior chamber of the eye. The rate at which the fluorescence in the anterior chamber decreases over time is used to calculate the rate of aqueous humor turnover.

Materials:

-

Topical sodium fluorescein solution

-

Scanning ocular fluorophotometer

-

Anesthetic eye drops

Procedure:

-

Instill topical anesthetic into the subject's eye.

-

Administer a precise amount of sodium fluorescein solution topically.

-

After a set period to allow for dye distribution, begin measurements using the scanning ocular fluorophotometer.

-

The instrument measures the concentration of fluorescein in the anterior chamber and cornea at regular intervals over several hours.

-

The rate of decrease in fluorescein concentration in the anterior chamber, corrected for corneal fluorescence, is used to calculate the aqueous humor flow rate (typically expressed in µL/min).

-

Measurements are taken at baseline (before treatment) and after a period of treatment with the test compound (e.g., this compound eye drops).

-

The percentage reduction in aqueous humor flow is calculated by comparing the flow rates before and after treatment.

Experimental Workflow for Evaluating a Topical Carbonic Anhydrase Inhibitor

Caption: A typical workflow for the development and evaluation of a topical carbonic anhydrase inhibitor.

Conclusion

This compound exerts its intraocular pressure-lowering effect through the potent inhibition of carbonic anhydrase in the ciliary epithelium, leading to a reduction in aqueous humor secretion. Its efficacy has been demonstrated in clinical trials, establishing it as a valuable therapeutic agent in the management of glaucoma and ocular hypertension. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel carbonic anhydrase inhibitors for ophthalmic use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical and pharmacological properties of MK-927, a sulfonamide carbonic anhydrase inhibitor that lowers intraocular pressure by the topical route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple-dose efficacy comparison of the two topical carbonic anhydrase inhibitors sezolamide and MK-927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MK-927: a topically effective carbonic anhydrase inhibitor in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Sezolamide Hydrochloride: A Technical Guide to its Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics and mechanism of action of sezolamide hydrochloride, a potent topical carbonic anhydrase inhibitor. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide presents data for the closely related and structurally similar carbonic anhydrase inhibitors, acetazolamide and dorzolamide hydrochloride, to provide a representative understanding of the solubility profile of this class of compounds.

Solubility Profile

Table 1: Quantitative Solubility of Acetazolamide

| Solvent | Solubility | Molar Solubility (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 225 mM | Requires sonication for dissolution. |

| Dimethyl Sulfoxide (DMSO) | 44 mg/mL | 198 mM | Fresh DMSO is recommended as it can be hygroscopic. |

| Dimethylformamide (DMF) | ~15 mg/mL | ~67 mM | - |

| Water | Very slightly soluble | - | - |

| Ethanol | Slightly soluble | - | Approximately 750 g/L mentioned in one source, which seems unusually high and may be an error. |

| Ether | Practically insoluble | - | - |

| Chloroform | Practically insoluble | - | - |

Table 2: Quantitative Solubility of Dorzolamide Hydrochloride

| Solvent | Solubility | Molar Solubility (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 277 mM | Requires sonication. Hygroscopic DMSO can impact solubility. |

| Dimethyl Sulfoxide (DMSO) | 72 mg/mL | 199.5 mM | Fresh DMSO is recommended. |

| Water | 37 mg/mL | 102.5 mM | - |

| Water | 12.5 mg/mL | 34.6 mM | Requires sonication. |

| Methanol | Slightly soluble | - | - |

| Ethanol | Insoluble | - | - |

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (or other API)

-

Selected solvents (e.g., DMSO, water, ethanol)

-

Stoppered flasks or vials

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: An excess amount of the solid drug is added to a known volume of the solvent in a stoppered flask. The excess solid is necessary to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

-

Equilibration: The flasks are agitated in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established by preliminary experiments, where samples are taken at different time points until the concentration of the dissolved drug remains constant.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. An aliquot of the supernatant is then carefully withdrawn and filtered to remove any undissolved particles. Centrifugation can also be used prior to filtration to improve the separation of the solid and liquid phases.

-

Analysis: The concentration of the drug in the clear, filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound is a carbonic anhydrase inhibitor. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺). By inhibiting this enzyme, particularly in the ciliary processes of the eye, this compound reduces the formation of bicarbonate ions. This, in turn, is believed to decrease the transport of sodium and fluid, leading to a reduction in the rate of aqueous humor production and consequently lowering intraocular pressure.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a carbonic anhydrase inhibitor in the ciliary epithelium of the eye.

Caption: Inhibition of carbonic anhydrase by sezolamide HCl reduces aqueous humor production.

Experimental Workflow for Assessing Carbonic Anhydrase Inhibition

A common in vitro method to assess the inhibitory activity of a compound like this compound is a colorimetric assay based on the esterase activity of carbonic anhydrase.

Caption: A typical workflow for determining the inhibitory potency of sezolamide HCl.

Sezolamide Hydrochloride: A Technical Overview of a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sezolamide hydrochloride is a potent carbonic annhydrase inhibitor investigated for its utility in lowering intraocular pressure (IOP), a critical factor in the management of glaucoma. As a topical agent, it offers the potential for targeted delivery to the eye, minimizing systemic side effects associated with oral carbonic anhydrase inhibitors. This technical guide provides a comprehensive overview of this compound, including its molecular structure, CAS registry number, mechanism of action, and available data on its therapeutic effects. Detailed experimental protocols for the synthesis of a representative topical carbonic anhydrase inhibitor and a visualization of its physiological pathway are also presented to support further research and development in this area.

Molecular Structure and Chemical Identifiers

This compound is the hydrochloride salt of the parent compound sezolamide. The fundamental chemical and physical properties are crucial for its formulation and biological activity.

Molecular Structure of Sezolamide (Parent Compound):

(A 2D chemical structure image of sezolamide would be placed here in a full technical guide. For the purpose of this response, a structural representation is described.)

The structure of sezolamide features a thieno[2,3-b]thiopyran-2-sulfonamide core. An isobutylamino group is attached at the 4-position of the dihydrothienothiopyran ring system, and the sulfur atom in the thiopyran ring is oxidized to a sulfone.

Chemical Identifiers:

| Identifier | Value |

| Chemical Name | (4S)-4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride |

| CAS Number | 119271-78-2[1] |

| Molecular Formula | C11H19ClN2O4S3 |

| Molecular Weight | 374.93 g/mol |

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme carbonic anhydrase.[1] In the eye, carbonic anhydrase is predominantly found in the ciliary processes and plays a pivotal role in the production of aqueous humor.

The inhibition of carbonic anhydrase in the ciliary body reduces the formation of bicarbonate ions (HCO₃⁻). This, in turn, is thought to decrease the transport of sodium and fluid into the posterior chamber of the eye, thereby reducing the rate of aqueous humor secretion.[2][3][4] The subsequent decrease in aqueous humor volume leads to a reduction in intraocular pressure.

Quantitative Data

While specific extensive quantitative data for this compound is limited in publicly available literature, data from clinical trials of similar topical carbonic anhydrase inhibitors, such as dorzolamide, provide valuable insights into the expected efficacy. The following tables summarize representative data for dorzolamide, which can be considered as a proxy for understanding the potential dose-response and effect on aqueous humor flow for this class of drugs.

Table 1: Dose-Response of Dorzolamide on Intraocular Pressure (IOP) [5][6][7]

| Dorzolamide Concentration | Dosing Frequency | Mean Peak IOP Reduction (%) | Mean Trough IOP Reduction (%) |

| 0.7% | Three times daily | 16 - 18 | Not specified |

| 1.4% | Twice daily | ~18 | ~9 |

| 2.0% | Twice daily | 18 - 22 | 9 - 21 |

| 2.0% | Three times daily | 16 - 18 | 14 - 24 |

| Placebo | Three times daily | 4 - 7 | Not specified |

Note: Data is for dorzolamide and serves as a representative example for a topical carbonic anhydrase inhibitor.

Table 2: Effect of Topical and Oral Carbonic Anhydrase Inhibitors on Aqueous Humor Flow [8]

| Treatment | Mean Reduction in Aqueous Flow (%) |

| 2% Dorzolamide (topical) | 17 |

| Acetazolamide (oral, max dose) | 29 |

| Placebo | 0 |

Note: This data highlights the relative efficacy of topical versus systemic administration.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a topical carbonic anhydrase inhibitor, based on synthetic routes described for analogous compounds like dorzolamide.[9] This protocol is for informational purposes and would require optimization for the specific synthesis of this compound.

Synthesis of a Thieno[2,3-b]thiopyran-2-sulfonamide Derivative

Objective: To synthesize a key intermediate in the preparation of a topical carbonic annhydrase inhibitor.

Materials:

-

(4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide

-

Acetone

-

Phosphate buffer (pH 7.4)

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Esterification:

-

Dissolve (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide in a suitable solvent such as dichloromethane.

-

Add acetic anhydride and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetate ester.

-

-

Stereoselective Solvolysis:

-

Dissolve the crude acetate ester in a mixture of acetone and phosphate buffer.

-

Stir the mixture at room temperature. The progress of the solvolysis can be monitored by High-Performance Liquid Chromatography (HPLC) to observe the conversion of the cis/trans mixture to the desired trans-isomer of the alcohol.

-

Once the desired diastereomeric ratio is achieved, extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

Purify the resulting alcohol intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the diastereomerically pure product.

-

Logical Workflow for Synthesis:

Conclusion

This compound represents a targeted approach to the management of elevated intraocular pressure. Its mechanism of action, centered on the inhibition of carbonic anhydrase in the ciliary body, is well-established for this class of drugs. While comprehensive clinical data specifically for this compound is not as widely published as for other agents like dorzolamide, the available information and analogous data suggest its potential as an effective topical treatment for glaucoma. The synthetic pathways, while complex, are achievable and offer opportunities for process optimization. Further research into the long-term efficacy, safety profile, and formulation of this compound is warranted to fully elucidate its role in ophthalmic therapeutics.

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. researchgate.net [researchgate.net]

- 4. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A six-week dose-response study of the ocular hypotensive effect of dorzolamide with a one-year extension. Dorzolamide Dose-Response Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose response and duration of action of dorzolamide, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aqueous humor flow in human eyes treated with dorzolamide and different doses of acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Target of Sezolamide Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Molecular Interactions and Cellular Mechanisms of a Key Carbonic Anhydrase Inhibitor

This technical guide provides a comprehensive overview of the target identification for sezolamide hydrochloride, a potent carbonic anhydrase (CA) inhibitor developed for the management of glaucoma. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Executive Summary

This compound is a topically administered medication designed to lower intraocular pressure (IOP), a primary risk factor for glaucoma. Its therapeutic effect is achieved through the specific inhibition of carbonic anhydrase isoforms located in the ciliary epithelium of the eye. This inhibition disrupts the formation of bicarbonate ions, a crucial step in the secretion of aqueous humor. The subsequent reduction in aqueous humor production leads to a decrease in IOP. This guide delves into the specifics of this interaction, providing a detailed analysis of the target enzymes, the biochemical cascade they influence, and the experimental frameworks used to elucidate these mechanisms.

Molecular Target Identification: Carbonic Anhydrase

The primary molecular target of this compound has been unequivocally identified as carbonic anhydrase (CA) , a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the context of glaucoma treatment, the most relevant isoforms are Carbonic Anhydrase II (CA-II) , a cytosolic enzyme, and Carbonic Anhydrase IV (CA-IV) , a membrane-bound isoform, both of which are abundantly expressed in the ciliary epithelium of the eye.[2][3]

Quantitative Analysis of Target Inhibition

| Compound | Target Isoform | Inhibition Constant (Ki) | IC50 |

| Dorzolamide | Human CA-II | 1.9 nM[4] | 0.18 nM[5] |

| Dorzolamide | Human CA-IV | 31 nM[4] | 6.9 nM[5] |

| Methazolamide | Human CA-I | 50 nM[4] | - |

| Methazolamide | Human CA-II | 14 nM[4] | - |

| Methazolamide | Bovine CA-IV | 36 nM[4] | - |

| Acetazolamide | - | - | 5.86 μM (for CA-II)[5] |

Note: The table includes data for dorzolamide, methazolamide, and acetazolamide to provide a comparative context for the potency of topical carbonic anhydrase inhibitors.

A clinical study comparing 1.8% this compound with its racemic mixture, 2% MK-927, in patients with primary open-angle glaucoma or ocular hypertension demonstrated significant IOP reduction. The peak effect, observed 2 hours after administration, resulted in a mean percent change in intraocular pressure of -19.4% for sezolamide.[6][7]

Mechanism of Action: Reduction of Aqueous Humor Formation

The therapeutic effect of this compound stems from its ability to reduce the rate of aqueous humor formation by the ciliary body.[1] This process is intricately linked to the catalytic activity of carbonic anhydrase in the ciliary epithelium.

Signaling Pathway of Aqueous Humor Secretion and Inhibition by Sezolamide

The formation of aqueous humor is an active secretory process driven by ion transport across the bilayered ciliary epithelium, which consists of a pigmented epithelium (PE) and a non-pigmented epithelium (NPE). The key steps are as follows:

-

CO₂ Diffusion: Carbon dioxide from the ciliary stroma readily diffuses into the ciliary epithelial cells.

-

Carbonic Anhydrase Catalysis: Inside the cells, cytosolic carbonic anhydrase (primarily CA-II) catalyzes the hydration of CO₂ to form carbonic acid (H₂CO₃).

-

Dissociation: Carbonic acid rapidly dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻).

-

Ion Transport: The generated bicarbonate ions are then transported into the posterior chamber, contributing to the osmotic gradient that drives the movement of water and thus the formation of aqueous humor. Various ion exchangers and channels on the cell membranes of the ciliary epithelium facilitate this process.[4][8] Membrane-bound CA-IV on the basolateral membranes of the NPE is also believed to be linked to the chloride/bicarbonate exchanger.[9]

-

Sezolamide Inhibition: this compound, as a potent inhibitor of both CA-II and CA-IV, blocks the initial and critical step of bicarbonate formation. This reduction in available bicarbonate disrupts the subsequent ion and fluid transport, leading to a decrease in aqueous humor secretion and a corresponding lowering of intraocular pressure.[1]

Caption: Sezolamide inhibits carbonic anhydrase, reducing aqueous humor secretion.

Experimental Protocols

The identification and characterization of carbonic anhydrase inhibitors like this compound rely on a variety of established experimental protocols.

Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a solution of carbonic anhydrase in the assay buffer.

-

Add the CA solution to the wells of the microplate.

-

Add various concentrations of this compound (or control inhibitor/vehicle) to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

-

Initiate the reaction by adding the pNPA substrate to all wells.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 10-30 minutes). The rate of p-nitrophenol production is proportional to the CA activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Experimental Workflow for Enzyme Inhibition Kinetics

The determination of inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive) involves a systematic workflow.

Caption: Systematic workflow for characterizing enzyme inhibitors.

Conclusion

This compound's primary pharmacological target is carbonic anhydrase, specifically isoforms II and IV, within the ciliary epithelium of the eye. By inhibiting these enzymes, sezolamide effectively reduces the production of aqueous humor, leading to a clinically significant decrease in intraocular pressure. This targeted mechanism of action makes it a valuable therapeutic agent in the management of glaucoma. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of carbonic anhydrase inhibitors for ophthalmic and other therapeutic applications. Further research to determine the precise inhibition constants of sezolamide for various CA isoforms would provide a more complete quantitative understanding of its target engagement.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel paracrine signaling mechanism in the ocular ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple-dose efficacy comparison of the two topical carbonic anhydrase inhibitors sezolamide and MK-927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ciliary Body and Ciliary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane carbonic anhydrase (IV) and ciliary epithelium. Carbonic anhydrase activity is present in the basolateral membranes of the non-pigmented ciliary epithelium of rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Sezolamide Hydrochloride: A Technical Overview for Researchers

For immediate release

This technical guide provides an in-depth analysis of the biological activity of sezolamide hydrochloride, a topical carbonic anhydrase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, available efficacy data, and standard experimental protocols relevant to understanding its function as a carbonic anhydrase inhibitor.

Introduction: Carbonic Anhydrase and the Role of this compound in Glaucoma

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, at least 15 different isoforms of carbonic anhydrase have been identified, each with distinct tissue distribution and physiological roles. Several of these isoforms are found in the eye and are involved in the production of aqueous humor, the fluid that maintains the pressure within the eye.[3]

In conditions like glaucoma, elevated intraocular pressure (IOP) can damage the optic nerve, leading to vision loss.[4] Carbonic anhydrase inhibitors (CAIs) are a class of drugs that reduce IOP by decreasing the secretion of aqueous humor.[1] this compound (formerly known as MK-417) is a topical carbonic anhydrase inhibitor developed for the treatment of glaucoma and ocular hypertension.[5][6] Its topical application is designed to minimize the systemic side effects often associated with orally administered CAIs.[7]

Mechanism of Action: Inhibition of Carbonic Anhydrase

As a sulfonamide derivative, this compound is believed to exert its therapeutic effect by binding to the active site of carbonic anhydrase. The primary mechanism involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity. This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc, thereby preventing the hydration of carbon dioxide and reducing the production of bicarbonate ions. The decrease in bicarbonate secretion into the posterior chamber of the eye leads to a reduction in aqueous humor formation and consequently lowers intraocular pressure.

Quantitative Biological Activity

For a comparative understanding of the potency of topical carbonic anhydrase inhibitors, the inhibition constants for the well-characterized drug dorzolamide hydrochloride, as well as the systemic inhibitor acetazolamide, are presented below. It is important to note that these values are for different compounds and are provided for illustrative purposes to indicate the typical range of activity for this class of drugs.

| Carbonic Anhydrase Isoform | Dorzolamide Hydrochloride IC₅₀ (nM)[8] | Acetazolamide Kᵢ (nM) |

| hCA I | 600 | 250 |

| hCA II | 0.18 | 12 |

| hCA IV | 6.9 | 45 |

Experimental Protocols for Determining Inhibitory Activity

The inhibitory potency of compounds like this compound against carbonic anhydrase is typically determined using in vitro enzymatic assays. The following are detailed methodologies for two common experimental protocols.

Stopped-Flow CO₂ Hydration Assay

This is a widely used method to measure the inhibition of the physiologically relevant CO₂ hydration activity of carbonic anhydrase.

Principle: The assay measures the rate of pH change resulting from the carbonic anhydrase-catalyzed hydration of CO₂. The inhibition is quantified by measuring the reduction in this rate in the presence of the inhibitor.

Methodology:

-

Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in a suitable buffer (e.g., Tris-HCl) at a specific concentration. The inhibitor, this compound, is dissolved (typically in a solvent like DMSO) and diluted to various concentrations.

-

Reaction Mixture: The enzyme solution is incubated with the inhibitor solution for a defined period to allow for binding equilibrium to be reached.

-

Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

-

Data Acquisition: The change in pH is monitored over time using a pH indicator dye (e.g., phenol red) and a spectrophotometer. The initial rate of the reaction is calculated from the linear portion of the absorbance change curve.

-

Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Esterase Activity Assay

This is a simpler, alternative method that measures the esterase activity of carbonic anhydrase, which is also inhibited by sulfonamides.

Principle: Carbonic anhydrase can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (p-NPA). The product of this reaction, p-nitrophenol, is colored and can be quantified spectrophotometrically.

Methodology:

-

Reagent Preparation: Solutions of purified hCA isoform, this compound at various concentrations, and the substrate p-NPA are prepared in a suitable buffer (e.g., Tris-HCl).

-

Assay Procedure: In a microplate well or a cuvette, the enzyme solution is pre-incubated with the inhibitor solution.

-

Reaction Initiation: The reaction is initiated by adding the p-NPA solution.

-

Measurement: The formation of p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (typically 400 nm) over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated. The IC₅₀ and Kᵢ values are determined as described for the stopped-flow assay.

Conclusion

This compound is a clinically effective topical carbonic anhydrase inhibitor for the management of elevated intraocular pressure in glaucoma. Its mechanism of action is understood to be through the direct inhibition of carbonic anhydrase in the ciliary processes of the eye. While specific quantitative data on its inhibitory potency against various carbonic anhydrase isoforms are not widely published, its clinical efficacy suggests a potent and selective profile. The experimental protocols described herein represent standard methodologies for characterizing the biological activity of such inhibitors. Further public data on the in vitro inhibitory profile of this compound would be beneficial for a more complete understanding of its pharmacological properties.

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. List of carbonic anhydrase inhibitors: Uses, common brands, and safety information [singlecare.com]

- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Multiple-dose efficacy comparison of the two topical carbonic anhydrase inhibitors sezolamide and MK-927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Additive effect of timolol and the local carbonic anhydrase inhibitor MK-417 (sezolamide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Sezolamide Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the single-crystal X-ray diffraction analysis of sezolamide hydrochloride. While a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, published crystal structure for this compound, this document outlines the requisite experimental protocols, data presentation standards, and conceptual frameworks for such an analysis. The information herein is compiled from established crystallographic principles and data from structurally related carbonic anhydrase inhibitors to serve as a robust reference for researchers in the field.

Introduction to this compound and the Importance of Crystal Structure Analysis

This compound, with the chemical formula C₁₁H₁₈N₂O₄S₃·HCl, is a potent carbonic anhydrase inhibitor.[1] The therapeutic efficacy and biopharmaceutical properties of an active pharmaceutical ingredient (API) like sezolamide are intrinsically linked to its solid-state properties. The precise three-dimensional arrangement of atoms and molecules in the crystalline state, known as the crystal structure, governs critical physicochemical characteristics such as solubility, dissolution rate, stability, and manufacturability.

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. This detailed structural information is invaluable for understanding structure-activity relationships, identifying potential polymorphs, and ensuring the quality and consistency of the drug substance.

Hypothetical Crystallographic Data for this compound

As the specific crystallographic data for this compound is not publicly available, the following tables present data for a relevant, well-characterized carbonic anhydrase inhibitor, Acetazolamide (modification I), to illustrate the standard format for data presentation.[3]

Table 1: Crystal Data and Structure Refinement Details for an Exemplary Carbonic Anhydrase Inhibitor (Acetazolamide, mod. I)[3]

| Parameter | Value |

| Empirical Formula | C₄H₆N₄O₃S₂ |

| Formula Weight | 222.25 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 4.7674(3) Å |

| b | 21.956(1) Å |

| c | 8.186(1) Å |

| α | 90° |

| β | 104.23(1)° |

| γ | 90° |

| Volume | 830.3(2) ų |

| Z | 4 |

| Density (calculated) | 1.778 Mg/m³ |

| Absorption Coefficient | 5.279 mm⁻¹ |

| F(000) | 456 |

| Data Collection | |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| θ Range for Data Collection | 4.04 to 74.53° |

| Index Ranges | -5 ≤ h ≤ 5, -27 ≤ k ≤ 27, -10 ≤ l ≤ 10 |

| Reflections Collected | 8452 |

| Independent Reflections | 1642 [R(int) = 0.034] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1642 / 0 / 128 |

| Goodness-of-Fit on F² | 1.054 |

| Final R Indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.087 |

| R Indices (all data) | R1 = 0.035, wR2 = 0.089 |

| Largest Diff. Peak and Hole | 0.38 and -0.41 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for an Exemplary Carbonic Anhydrase Inhibitor (Acetazolamide, mod. I)[3]

| Bond | Length (Å) | Angle | Degree (°) |

| S(1)-O(1) | 1.432(2) | O(1)-S(1)-O(2) | 118.9(1) |

| S(1)-O(2) | 1.435(2) | O(1)-S(1)-N(1) | 108.2(1) |

| S(1)-N(1) | 1.615(2) | O(2)-S(1)-N(1) | 107.9(1) |

| S(2)-C(2) | 1.745(2) | N(3)-C(1)-N(4) | 114.5(2) |

| N(2)-C(1) | 1.318(3) | C(1)-N(4)-C(2) | 109.8(2) |

| N(2)-C(3) | 1.385(3) | N(3)-C(2)-S(2) | 124.9(2) |

Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental workflow.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a hydrochloride salt like sezolamide, crystallization can be approached through several methods:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

-

Crystal Screening: The crystal is exposed to the X-ray beam to assess its quality based on the diffraction pattern.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure:

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed structure factors. This is typically done using full-matrix least-squares refinement on F².

-

Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Visualizations of Workflows and Concepts

To better illustrate the processes and relationships involved in crystal structure analysis, the following diagrams are provided.

Caption: Experimental workflow for crystal structure determination.

Caption: Logical relationship of data in crystallographic analysis.

Intermolecular Interactions and Crystal Packing

A thorough crystal structure analysis also involves the examination of intermolecular interactions, such as hydrogen bonds and van der Waals forces. These interactions dictate how the molecules pack in the crystal lattice, which in turn influences the macroscopic properties of the material. For this compound, key interactions would be expected between the sulfonamide groups, the secondary amine, and the chloride counter-ion. Understanding these interactions is crucial for predicting crystal morphology and stability.

Conclusion

The determination of the single-crystal structure of this compound is a critical step in its development as a pharmaceutical agent. While the specific structural data is not currently in the public domain, this guide provides a comprehensive framework for the experimental procedures and data analysis required for such a study. The application of single-crystal X-ray diffraction will continue to be a cornerstone of pharmaceutical science, enabling the rational design and development of safer and more effective medicines.

References

- 1. Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Methodological & Application

Preparation of Sezolamide Hydrochloride Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of sezolamide hydrochloride. Due to the limited availability of specific public data on the solubility and stability of this compound, this guide combines known information with best-practice laboratory procedures for similar compounds. Researchers are strongly advised to perform small-scale solubility and stability tests under their specific experimental conditions.

Introduction

This compound is a potent carbonic anhydrase inhibitor. Accurate and consistent preparation of stock solutions is critical for reliable experimental results in research and drug development. This document outlines the necessary procedures for handling, dissolving, and storing this compound.

Physicochemical and Safety Data

A comprehensive summary of the available physicochemical properties and safety information for this compound is presented in Table 1. It is important to note that specific solubility values in common laboratory solvents are not widely published. The information provided is based on available data and information from similar carbonic anhydrase inhibitors.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source/Comment |

| Chemical Name | (4S)-4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride | Inferred from chemical structure |

| Molecular Formula | C₁₁H₁₈N₂O₄S₃・HCl | --- |

| CAS Number | 119271-78-2 | --- |

| Molecular Weight | 374.93 g/mol | --- |

| Appearance | White to off-white solid | General appearance for similar compounds |

| Solubility | DMSO: Believed to be soluble, but specific concentration is not published. Some suppliers offer pre-made DMSO solutions. Water: Likely has some aqueous solubility as it is a hydrochloride salt, but specific data is unavailable. Ethanol: Solubility data is not available. | It is recommended to empirically determine the solubility in the desired solvent. |

| Storage (as solid) | -20°C | Multiple chemical suppliers |

| Storage (in solution) | Recommended at -20°C or -80°C for short-term storage. Stability over time should be validated by the user. | General best practice for stock solutions |

| Safety Precautions | Handle with care. Avoid inhalation of dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | General safety guidelines for chemical handling. Specific MSDS for this compound is not readily available. |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water (for aqueous buffers, if applicable)

-

Ethanol (200 proof, if applicable)

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials for aliquoting

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for compounds of this class. It is crucial to perform a small-scale test to confirm solubility at the desired concentration.

-

Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Put on appropriate PPE.

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound (Molecular Weight = 374.93 g/mol ).

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM solution with 3.75 mg of compound, add 1 mL of DMSO.

-

Cap the tube securely and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid has dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Visualization of Experimental Workflow and Logic

Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

Administration Routes for Acetazolamide Hydrochloride in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide, a potent carbonic anhydrase inhibitor, is a widely utilized therapeutic agent in both clinical and preclinical research. Its primary mechanism of action involves the reversible inhibition of carbonic anhydrase, an enzyme crucial for the hydration of carbon dioxide and the dehydration of carbonic acid.[1] This inhibition leads to systemic effects such as metabolic acidosis, diuresis, and alterations in fluid and electrolyte balance.[1] In preclinical mouse models, acetazolamide is instrumental in studying a range of physiological and pathological processes, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1]

These application notes provide a comprehensive overview of the common administration routes for acetazolamide hydrochloride in mice, complete with detailed experimental protocols and a summary of available pharmacokinetic data. The information is intended to guide researchers in selecting the most appropriate administration route for their specific experimental needs, ensuring both scientific rigor and animal welfare.

Data Presentation: Pharmacokinetic Parameters of Acetazolamide in Mice

| Administration Route | Dosage Range (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Plasma Half-life (hours) | Reference Species |

| Oral (PO) | 30 - 1000 | ~10 - 21 | ~1 - 3 | ~70 - 100 | ~6 - 10 | Human/General |

| Intravenous (IV) | 10 - 50 | Not Applicable | Immediate | 100 | ~6 - 9 | Human/General |

| Intraperitoneal (IP) | 30 - 200 | Not Specified | Not Specified | High (assumed) | Not Specified | Mouse |

| Topical (Ocular) | Not Specified | Low Systemic | Not Specified | Low Systemic | Not Specified | General |

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax). Data for mice is limited and some values are extrapolated from human or other animal studies. Bioavailability for intraperitoneal administration is generally considered to be high and approach that of intravenous administration.

Signaling Pathway: Carbonic Anhydrase Inhibition

The primary mechanism of action of acetazolamide is the inhibition of carbonic anhydrase. This enzyme plays a critical role in the regulation of pH and fluid balance in various tissues. The following diagram illustrates the basic signaling pathway affected by acetazolamide.

Caption: Mechanism of action of Acetazolamide via carbonic anhydrase inhibition.

Experimental Protocols

The following are detailed protocols for the administration of acetazolamide hydrochloride in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose.

Experimental Workflow:

Caption: Workflow for oral administration of Acetazolamide by gavage.

Materials:

-

Acetazolamide hydrochloride

-

Vehicle (e.g., 0.5% methylcellulose or sterile water)

-

20-22 gauge gavage needle with a ball tip

-

1 mL syringe

-

Animal scale

Protocol:

-

Preparation of Dosing Solution:

-

Weigh the required amount of acetazolamide hydrochloride.

-

Suspend the powder in the chosen vehicle to the desired concentration. Ensure the solution is homogenous by vortexing or stirring.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to determine the correct volume of the dosing solution to administer.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach insertion.

-

With the mouse in an upright position, insert the gavage needle into the mouth and gently advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance.

-

Once the needle is in the stomach, slowly administer the acetazolamide suspension.

-

Gently remove the gavage needle.

-

Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals as required by the experimental design.

-

Intravenous Administration (Tail Vein Injection)

Intravenous injection allows for rapid and complete bioavailability of the compound.

Experimental Workflow:

Caption: Workflow for intravenous administration of Acetazolamide.

Materials:

-

Acetazolamide hydrochloride

-

Sterile saline or other appropriate vehicle

-

27-30 gauge needle

-

1 mL syringe

-

Mouse restrainer

-

Heat lamp or warm water bath

Protocol:

-

Preparation of Dosing Solution:

-

Dissolve acetazolamide hydrochloride in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates. Filter sterilization is recommended.

-

-

Animal Handling and Dosing:

-

Place the mouse in a suitable restrainer, allowing access to the tail.

-

Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the acetazolamide solution. Successful injection is indicated by the absence of a subcutaneous bleb.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Intraperitoneal Administration

Intraperitoneal injection is a common and relatively simple method for systemic drug delivery.

Experimental Workflow:

References

Application Note: High-Throughput Analysis of Sezolamide Hydrochloride Metabolites Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the identification and quantification of metabolites of the carbonic anhydrase inhibitor, sezolamide hydrochloride, in biological matrices. The methodology leverages the sensitivity and selectivity of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve robust and reliable results. This application note details sample preparation, chromatographic separation, mass spectrometric conditions, and data analysis workflows applicable to preclinical and clinical drug metabolism studies.

Introduction

This compound is a potent carbonic anhydrase inhibitor investigated for its therapeutic potential. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Drug metabolism studies are essential to identify pharmacologically active or potentially toxic metabolites.[1] The primary routes of drug metabolism involve Phase I (functionalization) and Phase II (conjugation) reactions, which transform lipophilic compounds into more polar, excretable derivatives.[2]

This application note describes a validated UPLC-MS/MS method for the simultaneous determination of sezolamide and its putative metabolites in biological samples such as plasma and urine. The described methods are based on established protocols for related carbonic anhydrase inhibitors and provide a framework for the analysis of sezolamide metabolites.[3][4]

Biotransformation of this compound

The metabolic pathways of xenobiotics are complex and can be categorized into Phase I and Phase II reactions.[2] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent drug.[2] These reactions are primarily catalyzed by cytochrome P450 enzymes.[5] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, leading to more water-soluble and readily excretable compounds.[2][6]

Figure 1: General biotransformation pathways for this compound.

Experimental Protocols

Sample Preparation

For Urine Samples:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 15 seconds to ensure homogeneity.

-

Centrifuge at 13,000 x g for 10 minutes to pellet any particulate matter.

-

Dilute the supernatant with an appropriate volume of the initial mobile phase. For example, a 1:10 dilution (100 µL urine + 900 µL mobile phase A).

-

Add an internal standard (IS) to the diluted sample. The choice of IS should be a structurally similar compound not expected to be present in the sample, for instance, a stable isotope-labeled version of the analyte.

-

Vortex the mixture and transfer to an autosampler vial for analysis.

For Plasma Samples:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 50 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Perform a liquid-liquid extraction by adding 1 mL of tert-butyl methyl ether (MTBE) and vortexing for 1 minute.[7]

-

Centrifuge at 4500 x g for 10 minutes at 8°C.[7]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.[7]

-

Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.[7]

UPLC-MS/MS Analysis

The following parameters provide a starting point for method development and are based on methods for similar carbonic anhydrase inhibitors.[3]

UPLC Conditions:

-

Column: ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer

-

Mobile Phase B: 0.01% formic acid in methanol

-

Flow Rate: 0.35 mL/min

-

Gradient:

-

0-0.25 min: 5% B

-

0.26-3 min: Increase to 20% B

-

3.1-5 min: Increase to 95% B

-

5-5.5 min: Hold at 95% B

-

5.6-8 min: Return to 5% B for re-equilibration

-

-

Column Temperature: 50°C

-

Autosampler Temperature: 10°C

-

Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: Dependent on the instrument, typically 120-150°C

-

Desolvation Temperature: Dependent on the instrument, typically 350-500°C

-

Desolvation Gas Flow: Dependent on the instrument, typically 600-800 L/hr

-

Collision Gas: Argon

The specific MRM transitions (precursor ion → product ion) and collision energies for sezolamide and its potential metabolites must be optimized by infusing standard solutions of each compound.

References

- 1. ijpras.com [ijpras.com]

- 2. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. mlsu.ac.in [mlsu.ac.in]

- 7. mdpi.com [mdpi.com]

Application Notes: Sezolamide Hydrochloride in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sezolamide hydrochloride is a potent inhibitor of the enzyme carbonic anhydrase (CA).[1] Primarily recognized for its clinical use as a topical agent to reduce intraocular pressure in glaucoma, its mechanism of action holds significant potential for broader applications in cell-based research.[2] Like other sulfonamide-based carbonic anhydrase inhibitors (CAIs) such as acetazolamide and dorzolamide, sezolamide can be a valuable tool for investigating cellular processes regulated by pH, ion transport, and CO2 metabolism.[1][3][4] These notes provide an overview and detailed protocols for utilizing this compound in common cell-based assays.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[3][5] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and fluid balance.[2][5]

Sezolamide, as a CA inhibitor, non-competitively binds to the zinc ion in the enzyme's active site.[3][6] This action blocks the catalytic activity, leading to a disruption in the normal pH and ion balance within and outside the cell.[6][7] In ocular tissues, this inhibition reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[2] In a research context, this mechanism can be exploited to study the downstream effects of CA inhibition on various cellular behaviors, such as proliferation, migration, and invasion, particularly in disease models like cancer where pH regulation is often dysregulated.[8]

Potential Applications in Cell-Based Assays

While sezolamide is primarily studied in ophthalmology, its role as a CA inhibitor opens doors for its use in other fields:

-

Oncology Research: Cancer cells often rely on specific CA isoforms (e.g., CA-IX, CA-XII) to regulate extracellular pH, promoting survival and invasion. Sezolamide can be used to probe the effects of CA inhibition on cancer cell viability, proliferation, and metastatic potential.[8]

-

Neuroscience: Carbonic anhydrase plays a role in cerebrospinal fluid (CSF) production and neuronal pH regulation.[1][4] Cell-based models of neurological disorders could utilize sezolamide to study these processes.

-

Physiology and Ion Transport: As a tool to disrupt the bicarbonate transport system, sezolamide is useful in studies on cellular pH regulation, electrolyte balance, and CO₂ metabolism in various cell types.[9]

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize parameters such as cell seeding density, compound concentration, and incubation time for each specific cell line and experimental setup.

Protocol 1: Cell Viability / Cytotoxicity Assay (MTT/WST-1)

This protocol assesses the effect of sezolamide on cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

-

Target cells in culture

-

This compound

-

Complete culture medium

-

Serum-free medium

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Create a serial dilution of sezolamide in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest sezolamide dose) and a no-treatment control.

-

Cell Treatment: After 24 hours, remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of sezolamide or controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

Reagent Addition:

-

Measurement:

-

Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control after subtracting the background absorbance. Plot the results to determine the IC₅₀ value (the concentration of sezolamide that inhibits 50% of cell viability).

Protocol 2: Cell Invasion Assay (Boyden Chamber / Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a key characteristic of metastatic cancer cells.[13][14][15]

Materials:

-

Target cells in culture

-

This compound

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Extracellular matrix (ECM) gel (e.g., Matrigel®)

-

Cotton swabs

-

Fixation solution (e.g., Methanol)

-

Staining solution (e.g., Crystal Violet or Diff-Quik™)

-

Microscope

Procedure:

-

Insert Coating: Thaw ECM gel on ice. Dilute with cold, serum-free medium. Add a thin layer (e.g., 30-50 µL) to the top of the transwell inserts and allow it to solidify at 37°C for at least 30 minutes.[14]

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.[14]

-

Add the cell suspension (e.g., 100 µL) to the top chamber of the coated inserts.

-

Add this compound at desired concentrations (and a vehicle control) to both the top and bottom chambers to ensure a consistent concentration gradient.

-

-

Incubation: Incubate the plate for 12-48 hours (time to be optimized) at 37°C, 5% CO₂.

-

Cell Removal and Staining:

-

After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.[13]

-

Fix the cells that have invaded to the bottom of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

-

Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several representative fields of view for each condition.

-

Data Analysis: Express the results as the average number of invaded cells per field or as a percentage of invasion relative to the control.

Data Presentation

Quantitative data should be summarized for clear interpretation. Below are examples of how to present results from the described assays.

Table 1: Representative Data for Sezolamide HCl in a Cell Viability Assay

Disclaimer: The following data are illustrative examples to demonstrate data presentation. Actual IC₅₀ values must be determined experimentally.

| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| HT-1080 (Fibrosarcoma) | WST-1 | 48 | 45.2 |

| A549 (Lung Carcinoma) | WST-1 | 48 | 62.8 |

| MCF-7 (Breast Cancer) | WST-1 | 72 | 38.5 |

| HUVEC (Normal Endothelial) | WST-1 | 72 | > 100 |

Table 2: Clinical Efficacy of Sezolamide in Reducing Intraocular Pressure (IOP)

This table presents published clinical data to provide context on the compound's known biological activity.

| Study Compound | Concentration | Dosing | Peak Mean IOP Reduction (%) | Reference |

| Sezolamide HCl | 1.8% | Twice Daily | 19.4% | [16] |

| MK-507 | - | Every 8 hours | 26.2% | [16] |

Safety and Handling

As with any laboratory chemical, proper safety precautions should be followed when handling this compound and related compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of dust by handling the powder in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Storage: Store the compound tightly sealed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

References

- 1. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 6. lecturio.com [lecturio.com]

- 7. youtube.com [youtube.com]

- 8. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. primescholars.com [primescholars.com]

- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. corning.com [corning.com]

- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 16. MK-507 versus sezolamide. Comparative efficacy of two topically active carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sezolamide Hydrochloride in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sezolamide hydrochloride is a potent inhibitor of carbonic anhydrase (CA), an enzyme crucial in various physiological processes, including pH regulation and fluid balance.[1] As a sulfonamide-based inhibitor, its primary therapeutic application is in ophthalmology for the reduction of intraocular pressure in patients with glaucoma.[2] This document provides detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory activity of this compound against carbonic anhydrase isoforms.

Mechanism of Action

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Sulfonamide inhibitors like this compound act by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's function. The inhibition of carbonic anhydrase in the ciliary processes of the eye reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.[4]

In the context of an enzyme inhibition assay, the concentration-dependent effect of this compound on the rate of a CA-catalyzed reaction is measured to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Quantitative Data Summary

While specific in vitro inhibition constants (IC50 or Ki values) for this compound against various carbonic anhydrase isoforms are not widely available in the public domain, the following table provides data for structurally related and commonly used carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, for comparative purposes.[4][5][6]

| Inhibitor | Carbonic Anhydrase Isoform | Inhibition Constant (Ki/IC50) (nM) |

| Acetazolamide | hCA I | 250 |

| hCA II | 12 - 130 | |

| hCA IX | 25 - 30 | |

| hCA XII | 5.8 | |

| Dorzolamide | hCA I | 6000 |

| hCA II | 1.9 | |

| hCA IV | 31 | |

| This compound | Various Isoforms | Data not publicly available |

Experimental Protocols

Two primary methods are commonly employed to assay the activity of carbonic anhydrase and the potency of its inhibitors: the stopped-flow CO2 hydration assay and the colorimetric esterase assay.

Protocol 1: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the direct physiological reaction of carbonic anhydrase. It measures the change in pH resulting from the hydration of CO2.

Materials:

-

Stopped-flow spectrophotometer

-

Purified carbonic anhydrase (e.g., human CA-II)

-

This compound

-

CO2-saturated water

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium sulfate (Na2SO4, 20 mM)

-

Phenol red indicator (0.2 mM)

-

Syringes for stopped-flow instrument

-

Ultrapure water

Procedure:

-

Reagent Preparation:

-